molecular formula C10H11FN2O2 B2420364 N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide CAS No. 2198662-99-4

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide

Cat. No.: B2420364
CAS No.: 2198662-99-4
M. Wt: 210.208
InChI Key: UKBBQIPJPYSMKR-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine can be achieved using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Industrial production methods often utilize these synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: It is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can be compared with other fluorinated pyridine derivatives such as:

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-5-15-6-9(7)13-10(14)8-3-1-2-4-12-8/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBQIPJPYSMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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